5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
This compound features a thiazolo[5,4-b]pyridine core fused with a substituted benzenesulfonamide moiety. Its structural complexity underscores its role in modulating enzymatic interactions, particularly in oncology and metabolic disorders .
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3S2/c1-3-28-18-9-7-15(22)12-19(18)30(26,27)25-16-8-6-14(11-13(16)2)20-24-17-5-4-10-23-21(17)29-20/h4-12,25H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKROSWDOSGUNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that incorporates a thiazolo[5,4-b]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 429.33 g/mol. It features a bromine atom, an ethoxy group, and a sulfonamide functional group, contributing to its reactivity and biological profile.
Research indicates that compounds containing the thiazolo[5,4-b]pyridine scaffold exhibit significant inhibitory activity against various kinases, particularly c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs). The thiazolo[5,4-b]pyridine derivatives have demonstrated the ability to overcome imatinib resistance in GIST cells by switching off activated c-KIT to its inactive state, thus inhibiting cell proliferation and survival.
Inhibition of c-KIT
A recent study synthesized several thiazolo[5,4-b]pyridine derivatives and assessed their activity against c-KIT. Notably, one derivative exhibited an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, which is significantly more potent than imatinib. This suggests that modifications in the thiazolo[5,4-b]pyridine structure can enhance selectivity and efficacy against resistant forms of c-KIT .
Structure-Activity Relationship (SAR)
The SAR studies revealed that specific substitutions on the thiazolo[5,4-b]pyridine scaffold could lead to enhanced biological activity. For instance:
- Substituent Variations : The introduction of different functional groups at specific positions on the thiazole ring affected the binding affinity and inhibitory potency against c-KIT.
- Binding Modes : Molecular docking studies indicated distinct binding interactions depending on the target kinase, highlighting the importance of structural modifications in optimizing therapeutic effects .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 6r | 4.77 | High activity against c-KIT V560G/D816V |
| Imatinib | >10 | Low activity against resistant mutants |
Pharmacological Applications
The biological activity of this compound extends beyond kinase inhibition:
- Antitumor Activity : It has shown promise in suppressing migration and invasion in GIST-T1 cells.
- Potential for Drug Development : The compound's unique structural features make it a candidate for further development as a targeted therapy for cancers associated with c-KIT mutations.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Thiazolo[5,4-b]pyridine Derivatives
Key Observations :
- Electron-Withdrawing Groups : Bromo and chloro substituents enhance binding to targets like PI3Kα by strengthening interactions with Lys802 .
- Substitution Position : The 4-phenyl substitution in the target compound may improve steric compatibility with kinase active sites compared to 3- or 5-substituted analogues .
- Sulfonamide Variations : Thiophene sulfonamide (CAS 863595-16-8) reduces steric bulk but may compromise charge interactions compared to aryl sulfonamides .
Enzymatic Activity and Structure-Activity Relationships (SAR)
- PI3Kα Inhibition: Electron-deficient aryl sulfonamides (e.g., 19b, IC₅₀ = 4.6 nM) exhibit superior potency due to strong hydrogen bonding with Lys802.
- c-KIT Inhibition : Thiazolo[5,4-b]pyridine derivatives with bromo substituents (e.g., intermediates in ) show enhanced kinase selectivity, suggesting the target compound may share this profile .
- Morpholine/Piperidine Analogues : Derivatives with cyclic amines (e.g., ) demonstrate improved solubility, whereas the target’s ethoxy group may balance lipophilicity and metabolic stability .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. Notes
- Key references prioritize crystallographic and synthetic methodologies from peer-reviewed studies .
- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on reproducibility and optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
